N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a diethylsulfamoyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This reaction can replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, influencing biochemical processes. The hydroxyphenyl group may contribute to the compound’s antioxidant properties, while the diethylsulfamoyl benzamide structure can enhance its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-fluorobenzamide: This compound shares the benzothiazole moiety but differs in the substituents on the phenyl ring.
N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide: This compound features a thiosemicarbazide group instead of the hydroxyphenyl and diethylsulfamoyl groups.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-27(4-2)33(30,31)18-12-9-16(10-13-18)23(29)25-17-11-14-21(28)19(15-17)24-26-20-7-5-6-8-22(20)32-24/h5-15,28H,3-4H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXICBXIPPAQER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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